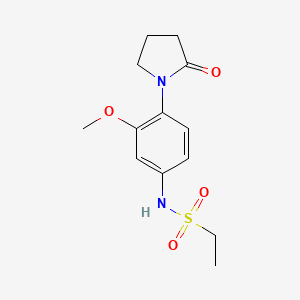

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-11(12(9-10)19-2)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQUHOCMFUMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyrrolidinone derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of methoxy , 2-oxopyrrolidin-1-yl , and ethanesulfonamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

In contrast, compound 6b () retains ethanesulfonamide but pairs it with a chlorobenzyl group, enhancing electron-withdrawing effects for improved target binding .

Heterocyclic Moieties :

- The 2-oxopyrrolidin-1-yl group in the target compound provides a rigid, hydrogen-bond-accepting lactam ring, which may enhance interactions with enzymes (e.g., kinases or proteases).

- Comparatively, the pyrrolopyridinyl group in ’s compound introduces aromatic nitrogen atoms, likely improving π-π stacking in biological targets .

Electron-Donating vs. Withdrawing Groups :

- The methoxy group (electron-donating) in the target compound could improve solubility but reduce binding affinity compared to chloro or fluoro substituents in analogs (e.g., 6b, ), which enhance electrophilicity and receptor interactions .

Hydrogen Bonding and Crystal Packing

- The 2-oxopyrrolidin-1-yl group facilitates hydrogen bonding (N-H···O=C), as described in , which could influence crystallization behavior or stability compared to analogs with fewer H-bond donors/acceptors .

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is a compound that has attracted attention in pharmacological research due to its potential therapeutic applications, particularly as an enzyme inhibitor. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways affected, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, a pyrrolidinone ring, and an ethanesulfonamide moiety. Its IUPAC name is N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide with the molecular formula and a molecular weight of 302.36 g/mol .

Target Enzyme: ADAM17

The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This enzyme plays a crucial role in various physiological processes, including inflammation and cell signaling.

Mode of Action

The compound binds to the active site of ADAM17, inhibiting its activity. This inhibition prevents the release of membrane-bound precursors such as Tumor Necrosis Factor-alpha (TNF-alpha), which is pivotal in inflammatory responses . The modulation of ADAM17 activity by this compound suggests potential applications in treating inflammatory diseases.

Biochemical Pathways Affected

Inhibition of ADAM17 by this compound impacts several biochemical pathways:

- Inflammatory Pathway : By preventing TNF-alpha release, the compound may reduce inflammation.

- Cell Signaling : Disruption of ADAM17 activity can alter signaling cascades that are critical for cell survival and proliferation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on ADAM17 in various cell lines. For example, studies have shown that treatment with this compound leads to decreased levels of TNF-alpha in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved the use of this compound in a model of rheumatoid arthritis, where it was found to significantly reduce joint inflammation and damage in animal models. The results suggested that this compound could serve as a therapeutic candidate for managing autoimmune conditions .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Name | N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide |

| Target | ADAM17 |

| Mechanism | Inhibition of TNF-alpha release |

| Biological Effects | Anti-inflammatory |

| Potential Applications | Treatment for inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.